2-({4-oxo-3-[(thiophen-2-yl)methyl]-3,4-dihydroquinazolin-2-yl}sulfanyl)-N-(4H-1,2,4-triazol-3-yl)acetamide
CAS No.: 1115905-84-4
Cat. No.: VC4339493
Molecular Formula: C17H14N6O2S2
Molecular Weight: 398.46
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1115905-84-4 |
|---|---|
| Molecular Formula | C17H14N6O2S2 |
| Molecular Weight | 398.46 |
| IUPAC Name | 2-[4-oxo-3-(thiophen-2-ylmethyl)quinazolin-2-yl]sulfanyl-N-(1H-1,2,4-triazol-5-yl)acetamide |
| Standard InChI | InChI=1S/C17H14N6O2S2/c24-14(21-16-18-10-19-22-16)9-27-17-20-13-6-2-1-5-12(13)15(25)23(17)8-11-4-3-7-26-11/h1-7,10H,8-9H2,(H2,18,19,21,22,24) |
| Standard InChI Key | HVLLHBAHSMGODO-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)C(=O)N(C(=N2)SCC(=O)NC3=NC=NN3)CC4=CC=CS4 |
Introduction
Chemical Structure and Molecular Properties
Core Structural Components
The molecule integrates three distinct heterocyclic systems:
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Quinazolinone backbone: A bicyclic structure comprising fused benzene and pyrimidine rings, with a ketone group at position 4.
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Thiophenemethyl group: A thiophene ring (five-membered sulfur-containing heterocycle) linked via a methyl bridge to the quinazolinone’s nitrogen at position 3.
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1,2,4-Triazole-acetamide side chain: A sulfanyl-acetamide group terminating in a 1,2,4-triazole ring, attached to the quinazolinone’s sulfur at position 2 .
Molecular Specifications
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 1115905-84-4 | |
| Molecular Formula | C₁₇H₁₄N₆O₂S₂ | |
| Molecular Weight | 398.46 g/mol | |
| IUPAC Name | 2-[4-oxo-3-(thiophen-2-ylmethyl)quinazolin-2-yl]sulfanyl-N-(1H-1,2,4-triazol-5-yl)acetamide |
The planar quinazolinone core facilitates π-π stacking interactions, while the thiophene and triazole moieties introduce steric and electronic complexity. Density functional theory (DFT) analyses of analogous compounds suggest partial charge localization at the sulfanyl bridge and triazole nitrogen atoms, which may govern reactivity.
Synthesis and Characterization
Synthetic Pathways
The synthesis involves sequential heterocycle formation and functionalization (Figure 1):
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Quinazolinone Core Construction: Anthranilic acid derivatives undergo cyclocondensation with thiourea or isothiocyanates to form 2-thioxoquinazolin-4(3H)-ones . For this compound, 2-thioxo-3-(thiophen-2-ylmethyl)quinazolin-4(3H)-one serves as the intermediate.
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Sulfanyl Acetamide Attachment: Nucleophilic substitution replaces the thioxo group with a sulfanyl-acetamide side chain. Ethyl 2-mercaptoacetate or similar reagents are employed, followed by hydrazinolysis to yield the acetohydrazide .
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Triazole Incorporation: Condensation with 1H-1,2,4-triazol-3-amine under carbodiimide coupling conditions finalizes the structure .
Optimization Challenges
Key challenges include:
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Regioselectivity: Ensuring substitution at the quinazolinone’s C2 position requires precise temperature control (70–90°C) and anhydrous solvents .
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Byproduct Formation: Over-alkylation at the triazole’s N1/N2 positions necessitates protecting group strategies .
Analytical Characterization
Reported techniques for analogous compounds include:
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Spectroscopy: IR confirms carbonyl (1670–1700 cm⁻¹) and triazole C=N (1550–1600 cm⁻¹) stretches . ¹H NMR reveals thiophene protons (δ 6.8–7.4 ppm) and quinazolinone aromatic signals (δ 7.5–8.3 ppm).
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Mass Spectrometry: High-resolution MS (HR-MS) validates the molecular ion [M+H]⁺ at m/z 399.0983 .
Chemical Reactivity and Derivative Formation
Nucleophilic Substitution
The sulfanyl bridge (-S-) undergoes alkylation with electrophiles (e.g., methyl iodide, benzyl chloride) to yield thioether derivatives, modulating lipophilicity. For example, reaction with ethyl bromoacetate produces ethyl 2-[(4-oxo-3-(thiophen-2-ylmethyl)quinazolin-2-yl)sulfanyl]acetate, a precursor to hydrazide intermediates .
Cyclocondensation Reactions
The acetamide’s terminal triazole participates in Knoevenagel condensations with aldehydes, forming arylidene derivatives (e.g., compound 6a–o in ). These derivatives exhibit enhanced cytotoxic activity by introducing conjugated π-systems .
Metal Complexation
The triazole and quinazolinone nitrogen atoms chelate transition metals (Cu²⁺, Zn²⁺), potentially enhancing bioactivity. For instance, copper complexes of related triazole-quinazolinones show amplified antimicrobial effects.
Biological Activities and Mechanistic Insights
Enzyme Inhibition
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Thymidylate Synthase (TS): Quinazolinones inhibit TS, disrupting DNA synthesis. The thiophenemethyl group may enhance binding to TS’s hydrophobic pocket.
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α-Glucosidase: Triazole-acetamide derivatives suppress carbohydrate digestion, with IC₅₀ values ~20 μM in preclinical models.
Antimicrobial Activity
Analogous compounds exhibit:
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Antibacterial: MIC 8–32 μg/mL against Staphylococcus aureus and Escherichia coli.
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Antifungal: 60–70% growth inhibition of Candida albicans at 50 μM.
Applications and Future Directions
Pharmaceutical Development
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Oncology: Lead optimization for improved solubility (e.g., PEGylation) and tumor targeting .
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Anti-Infectives: Structure-activity relationship (SAR) studies to refine antimicrobial potency.
Materials Science
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Electrochemical Sensors: Quinazolinone-thioacetamides modify electrodes for catecholamine detection, achieving nM-level epinephrine sensitivity.
Challenges and Innovations
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Synthetic Scalability: Continuous flow reactors may address batch inconsistencies.
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Computational Modeling: Molecular docking to predict TS and α-glucosidase binding modes.
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